

how to control for Ep300/CREBBP-IN-2 off-target activity

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Compound of Interest

Compound Name: Ep300/CREBBP-IN-2

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Technical Support Center: EP300/CREBBP-IN-2

Welcome to the technical support center for **EP300/CREBBP-IN-2**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this inhibitor and to address potential issues related to its off-target activity.

Frequently Asked Questions (FAQs)

Q1: What is EP300/CREBBP-IN-2 and what is its primary mechanism of action?

A1: **EP300/CREBBP-IN-2** is a small molecule inhibitor targeting the histone acetyltransferase (HAT) activity of the highly homologous proteins EP300 (also known as p300) and CREBBP (also known as CBP). These proteins are transcriptional co-activators that play a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins. By inhibiting their HAT activity, **EP300/CREBBP-IN-2** can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.

Q2: What are the known on-target IC50 values for **EP300/CREBBP-IN-2**?

A2: The inhibitory potency of **EP300/CREBBP-IN-2** against its primary targets is summarized below.



Target	IC50 (μM)
EP300	0.052
CREBBP	0.148

Q3: What is "off-target" activity and why is it a concern?

A3: Off-target activity refers to the unintended interaction of a drug or small molecule inhibitor with proteins other than its intended target. This can lead to a variety of undesirable outcomes in an experimental setting, including misinterpretation of results, unexpected cellular phenotypes, and toxicity. For kinase inhibitors, off-target effects are common due to the structural similarity of the ATP-binding pocket across the kinome. While EP300/CREBBP are not kinases, the principle of off-target activity remains a critical consideration. Understanding and controlling for off-target effects is essential for validating that the observed biological effects of an inhibitor are due to the modulation of its intended target.

Q4: Has the off-target profile of **EP300/CREBBP-IN-2** been comprehensively characterized?

A4: As of the latest available information, a comprehensive public profiling of **EP300/CREBBP-IN-2** against a broad panel of kinases and other potential off-targets has not been published. It is common for initial publications of inhibitors to focus on on-target potency and selectivity against closely related proteins. Therefore, it is highly recommended that researchers independently assess the selectivity of this compound in their experimental systems.

Troubleshooting Guide: Controlling for Off-Target Activity

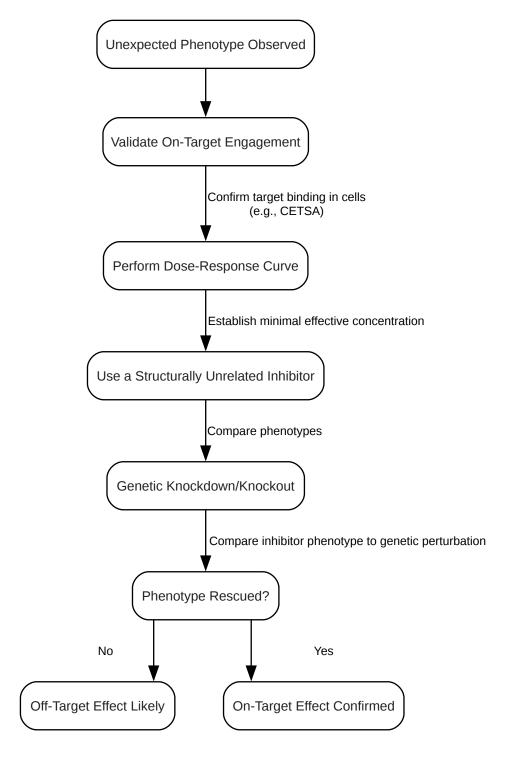
This guide provides a systematic approach to identifying and mitigating the potential off-target effects of **EP300/CREBBP-IN-2**.

Issue 1: Unexpected or inconsistent experimental results.

An unexpected phenotype or results that are inconsistent with the known function of EP300/CREBBP may indicate off-target activity.



Troubleshooting Workflow:



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Caption: Troubleshooting workflow for unexpected experimental outcomes.

Detailed Steps:



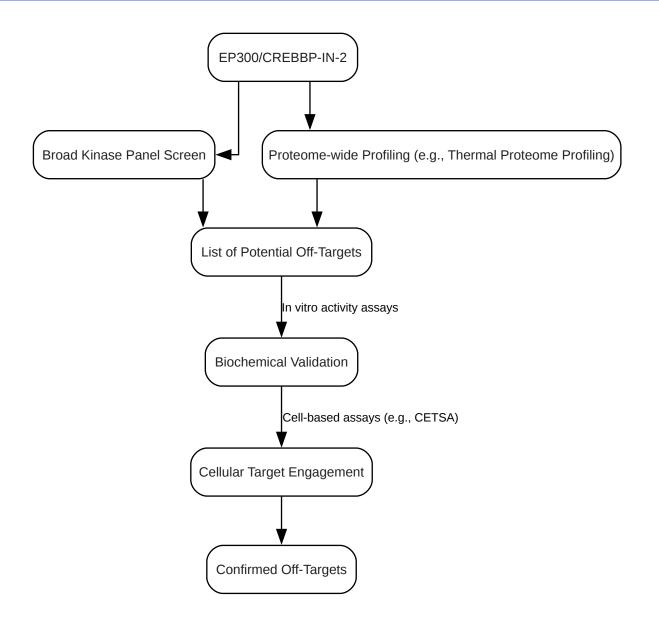
- Validate On-Target Engagement: Confirm that EP300/CREBBP-IN-2 is engaging with its intended targets in your cellular system. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.
- Perform a Dose-Response Analysis: Determine the minimal concentration of EP300/CREBBP-IN-2 that produces the desired on-target effect. Using the lowest effective concentration can help minimize off-target effects.
- Use a Structurally Unrelated Inhibitor: Employ another EP300/CREBBP inhibitor with a different chemical scaffold. If the biological phenotype is recapitulated, it strengthens the evidence for an on-target effect.
- Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete EP300 and/or CREBBP. The resulting phenotype should mimic that of the inhibitor. A rescue experiment, where a drug-resistant mutant of the target is introduced, can provide definitive evidence of on-target activity.

Issue 2: How to proactively identify potential offtargets?

To ensure the specificity of your findings, it is advisable to perform unbiased screening to identify potential off-targets of **EP300/CREBBP-IN-2**.

Experimental Workflow for Off-Target Identification:





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Caption: Workflow for proactive identification of off-target proteins.

Recommended Approaches:

- Broad Kinase Profiling: Screen EP300/CREBBP-IN-2 against a large panel of recombinant kinases (e.g., a kinome scan). While EP300/CREBBP are not kinases, many inhibitors exhibit cross-reactivity. For example, a study on the HAT activator YF2 included a kinome screen against 97 kinases to demonstrate its specificity.[1]
- Thermal Proteome Profiling (TPP): This is a mass spectrometry-based method that can identify protein targets of a small molecule in an unbiased manner directly in cells or cell



lysates. It is a powerful tool for identifying both on-target and off-target interactions.

 Affinity Chromatography-Mass Spectrometry: Immobilize EP300/CREBBP-IN-2 on a resin and use it to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Data Presentation of Potential Off-Targets:

While specific off-target data for **EP300/CREBBP-IN-2** is not publicly available, any identified off-targets should be documented as follows:

Off-Target	Assay Type	Potency (IC50/Ki/Kd in µM)	% Inhibition @ [Concentration]
Example: Kinase X	Biochemical Kinase Assay	e.g., 5.2	N/A
Example: Protein Y	Thermal Proteome Profiling	N/A	e.g., 75% @ 10 μM
(Data to be generated by the user)			

Key Experimental Protocols Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that **EP300/CREBBP-IN-2** binds to EP300 and CREBBP in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

- Cell culture reagents
- EP300/CREBBP-IN-2
- DMSO (vehicle control)



- Phosphate-buffered saline (PBS) with protease inhibitors
- Equipment for cell lysis (e.g., sonicator or freeze-thaw)
- PCR thermocycler
- SDS-PAGE and Western blot reagents
- Antibodies against EP300 and CREBBP

Methodology:

- Cell Treatment: Treat cultured cells with EP300/CREBBP-IN-2 at the desired concentration and a vehicle control (DMSO) for a specified time.
- Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
- Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a control.
- Lysis: Lyse the cells by three cycles of freeze-thaw or by sonication.
- Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Analysis: Collect the supernatant and analyze the protein levels of EP300 and CREBBP by SDS-PAGE and Western blotting.
- Data Interpretation: In the drug-treated samples, a higher amount of soluble EP300/CREBBP should be observed at higher temperatures compared to the vehicle-treated samples, indicating stabilization upon binding.

Protocol 2: Kinase Profiling



This protocol outlines a general approach for screening **EP300/CREBBP-IN-2** against a panel of kinases to identify potential off-target kinase interactions.

Materials:

- EP300/CREBBP-IN-2
- A commercial kinase profiling service or a panel of purified recombinant kinases
- ATP
- · Substrates for each kinase
- Assay buffer
- Detection reagents (e.g., ADP-Glo, LanthaScreen)

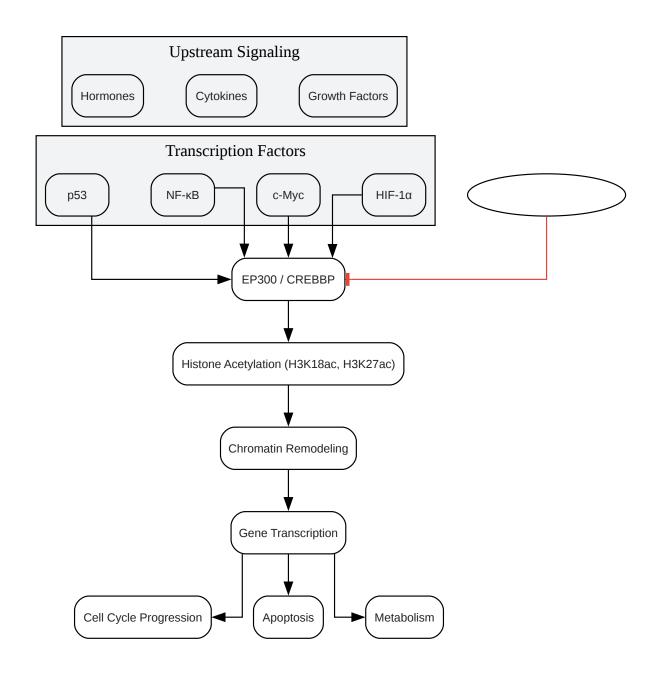
Methodology:

- Compound Preparation: Prepare a stock solution of EP300/CREBBP-IN-2 in DMSO and create serial dilutions.
- Assay Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP in the assay buffer.
- Inhibitor Addition: Add EP300/CREBBP-IN-2 at various concentrations to the assay wells.
 Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO).
- Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified period.
- Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of ADP produced or the phosphorylation of the substrate.
- Data Analysis: Calculate the percentage of inhibition for each concentration of EP300/CREBBP-IN-2. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value for any affected kinases.



Signaling Pathway Context

EP300 and CREBBP are central nodes in many signaling pathways, acting as co-activators for a multitude of transcription factors. Inhibition of their HAT activity can therefore have widespread effects on gene expression.



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Caption: Simplified signaling pathway involving EP300/CREBBP.

This diagram illustrates how various signaling pathways converge on transcription factors that recruit EP300/CREBBP. The inhibitor, **EP300/CREBBP-IN-2**, blocks the subsequent histone acetylation and gene transcription, affecting multiple cellular outcomes. Any off-target activity could perturb other pathways, leading to a complex cellular response.

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References

- 1. ashpublications.org [ashpublications.org]
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